(1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide
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Overview
Description
(1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring with an amino group, a hydroxymethyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Functional Group Introduction: The amino and hydroxymethyl groups are introduced through selective functionalization reactions. This can involve the use of protecting groups to ensure the correct placement of each functional group.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt, which is achieved by reacting the free base with hydrobromic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
(1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of complex molecules.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can affect various biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4S)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide: This is a stereoisomer with different spatial arrangement of the functional groups.
Cyclopentanol derivatives: Compounds with similar cyclopentane rings but different functional groups.
Uniqueness
The unique combination of functional groups in (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrobromide, along with its specific stereochemistry, makes it particularly valuable for applications requiring precise molecular interactions. Its ability to undergo various chemical reactions also enhances its versatility in research and industrial applications.
Properties
IUPAC Name |
(1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.BrH/c7-5-1-4(3-8)6(9)2-5;/h4-6,8-9H,1-3,7H2;1H/t4-,5+,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHBZTGGYMWXHN-YAFCINRGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@@H]1CO)O)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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